molecular formula C8H15N3S B12991817 N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine

N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine

Cat. No.: B12991817
M. Wt: 185.29 g/mol
InChI Key: SWRJPJILDTYMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with 2-methylbutan-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Thiadiazole-4-carboxylic acid
  • 1,2,3-Thiadiazole-4-carboxaldehyde
  • 1,2,3-Thiadiazole-4-methylamine

Uniqueness

N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is unique due to its specific structural features, which confer distinct biological activities compared to other thiadiazole derivatives

Biological Activity

N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₅N₃S
  • Molecular Weight : 185.29 g/mol
  • CAS Number : 1156893-77-4

Biological Activities

Thiadiazole derivatives have been extensively studied for their pharmacological properties. The biological activities attributed to this compound include:

  • Antimicrobial Activity :
    • Thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL for bacteria and 31.25 to 62.5 μg/mL for fungi .
  • Antitumor Activity :
    • Compounds containing the thiadiazole nucleus have demonstrated potential antitumor effects by inhibiting DNA and RNA synthesis without affecting protein synthesis. This mechanism is crucial in targeting cancer cells that exhibit uncontrolled division .
  • Anti-inflammatory Effects :
    • Some studies have reported that thiadiazole derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit prostaglandin biosynthesis and stabilize lysosomal membranes .
  • CNS Activity :
    • Certain thiadiazole compounds have shown central nervous system (CNS) depressant effects, indicating potential applications in treating anxiety and related disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Thiadiazole derivatives can act as inhibitors of various enzymes involved in critical biological pathways such as phosphodiesterases and carbonic anhydrases .
  • Receptor Interaction : These compounds may interact with specific receptors (e.g., adenosine A3 receptors), leading to varied physiological responses including analgesic effects .

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiadiazole derivatives:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of synthesized thiadiazoles against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that compounds exhibited promising antibacterial activity with MIC values comparable to standard antibiotics .
  • Antitumor Research :
    • Research focused on the antitumor properties of thiadiazole derivatives showed that these compounds could significantly inhibit tumor growth in vitro and in vivo by disrupting cellular replication processes .
  • Anti-inflammatory Evaluation :
    • In a controlled experiment, various thiadiazole derivatives were tested for their ability to reduce inflammation in animal models. The results demonstrated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial/fungal growth
AntitumorInhibition of DNA/RNA synthesis
Anti-inflammatoryInhibition of prostaglandin biosynthesis
CNS DepressantInteraction with CNS receptors

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

2-methyl-N-(thiadiazol-4-ylmethyl)butan-2-amine

InChI

InChI=1S/C8H15N3S/c1-4-8(2,3)9-5-7-6-12-11-10-7/h6,9H,4-5H2,1-3H3

InChI Key

SWRJPJILDTYMLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CSN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.